![molecular formula C11H20O2 B14295939 1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene CAS No. 114020-90-5](/img/structure/B14295939.png)
1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene is an organic compound characterized by its unique molecular structure This compound is part of the cyclohexene family, which is known for its applications in various chemical reactions and industrial processes
Preparation Methods
The synthesis of 1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene typically involves the reaction of cyclohexene with 2-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the methoxypropan-2-yl group is replaced by other functional groups. Common reagents include halogens and strong acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene can be compared with other similar compounds such as:
2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane: This compound has a similar structure but differs in its reactivity and applications.
Propylene glycol methyl ether: Known for its use as a solvent, it shares some chemical properties with this compound but is used in different industrial contexts.
Isobutyl (1-((1-methoxypropan-2-yl)oxy)propan-2-yl) carbonate: Another related compound with distinct applications in the production of polymers and resins.
Properties
CAS No. |
114020-90-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(2-methoxypropan-2-yloxymethyl)cyclohexene |
InChI |
InChI=1S/C11H20O2/c1-11(2,12-3)13-9-10-7-5-4-6-8-10/h7H,4-6,8-9H2,1-3H3 |
InChI Key |
XVAKNSXRQXHHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OCC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



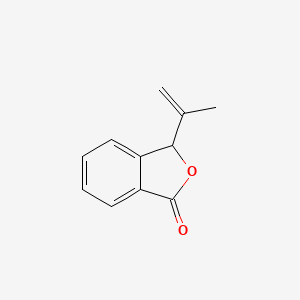
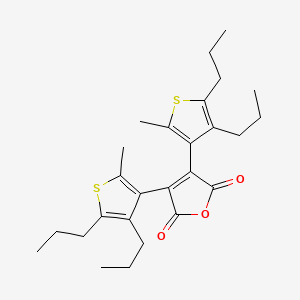


![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
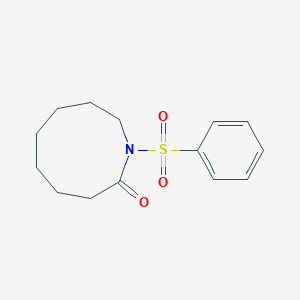
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
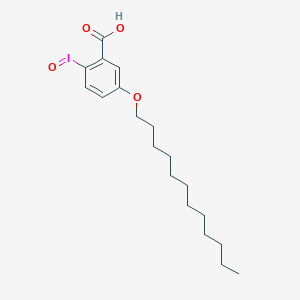


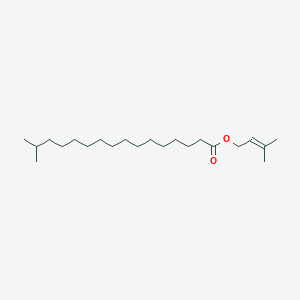
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
